6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, making them significant in medicinal chemistry and various scientific applications. The compound features a bromine atom, a morpholine ring, and an oxo group, which contribute to its unique properties and potential therapeutic uses.
This compound can be synthesized through various organic reactions involving starting materials such as 2H-chromene derivatives. The synthesis typically requires multiple steps, including bromination, amidation, and oxidation processes to achieve the final structure.
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is classified as a chromene derivative with potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.
The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide generally follows a multi-step process:
The synthesis may also involve optimization techniques to enhance yield and purity, including the use of specific catalysts and controlled reaction conditions. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product effectively .
The molecular structure of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be described by its molecular formula and a molecular weight of 395.2 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H19BrN2O4 |
Molecular Weight | 395.2 g/mol |
IUPAC Name | 6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |
InChI | InChI=1S/C17H19BrN2O4/c18... |
InChI Key | XZNDRYGDLQMIBM-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
The compound features a chromene core with a morpholine substituent, which enhances its solubility and biological activity .
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo several chemical reactions:
Common reagents for these reactions include nucleophiles such as amines and thiols for substitution reactions, while oxidizing agents like potassium permanganate can facilitate oxidation processes .
The mechanism of action for 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research into its precise molecular targets is ongoing, particularly concerning its potential therapeutic effects .
The physical properties of this compound include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties make it suitable for various applications in chemical synthesis and biological studies .
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several notable applications:
Research continues to uncover additional applications and optimize existing uses in scientific fields .
The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide follows a convergent multi-step strategy that enables precise structural control. The synthetic pathway begins with the formation of the coumarin core through Knoevenagel condensation between 5-bromosalicylaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in refluxing ethanol. This reaction yields 6-bromocoumarin-3-carboxylic acid as a crystalline intermediate with regiochemical fidelity at the 6-position of the chromene ring. Subsequent activation of the carboxylic acid functionality using chlorinating agents such as thionyl chloride or oxalyl chloride generates the reactive acid chloride species in situ.
The final coupling step involves nucleophilic acyl substitution between the acid chloride and 2-morpholinoethylamine in anhydrous dichloromethane under inert atmosphere. Critical reaction parameters include:
Table 1: Key Intermediates in the Synthetic Pathway
Synthetic Step | Key Intermediate | Functionality Introduced | Typical Yield (%) |
---|---|---|---|
Cyclocondensation | 6-Bromocoumarin-3-carboxylic acid | Brominated coumarin core | 75-82% |
Acid activation | Acid chloride | Reactive carboxylate | 90-95% (crude) |
Amide coupling | 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | Morpholinoethyl side chain | 72-85% |
Regioselective bromination represents a critical strategic consideration in the synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, significantly influencing both synthetic efficiency and biological activity. Two predominant approaches exist:
Early-stage bromination: Bromination at the salicylaldehyde precursor stage (5-bromosalicylaldehyde) prior to coumarin ring formation. This method exploits the ortho-directing effect of the phenolic hydroxyl group, enabling electrophilic aromatic substitution at the 5-position (equivalent to 6-position in coumarin numbering) with high regioselectivity (>95%). Optimal conditions employ bromine in glacial acetic acid (0-5°C, 2h) followed by controlled warming to room temperature, achieving 89% isolated yield of 5-bromosalicylaldehyde [2].
Late-stage bromination: Direct bromination of preformed unsubstituted coumarin-3-carboxamide using brominating agents. This approach proves less efficient due to competing reactions at the electron-rich morpholine nitrogen and reduced regiocontrol over the chromene ring system. N-bromosuccinimide (NBS) in dimethylformamide at 80°C provides moderate selectivity (approximately 6:1 preference for C6 over C8 bromination), but yields rarely exceed 65% due to polybromination byproducts [6].
The preferred early-stage strategy ensures precise bromine placement critical for target engagement in cholinesterase inhibition, as confirmed by crystallographic studies demonstrating bromine participation in hydrophobic pocket interactions within the enzyme active site [2]. Solvent screening reveals halogenated solvents (dichloroethane, chloroform) significantly improve regioselectivity compared to polar aprotic solvents during late-stage approaches.
The morpholine nitrogen's spatial orientation and the ethylene linker length critically determine the compound's conformational flexibility, membrane permeability, and target binding affinity. Systematic structural modifications reveal:
Linker length optimization: Comparative studies between ethylene (n=2) and propylene (n=3) linkers demonstrate the ethyl spacer in 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide provides optimal distance for simultaneous engagement with cholinesterase catalytic anionic site (CAS) and peripheral anionic site (PAS). The propyl homologue (N-[3-(morpholin-4-yl)propyl] analog) shows enhanced AChE inhibition (IC50 = 0.47 µM vs. 1.12 µM for ethyl linker) but reduced passive diffusion across Caco-2 cell monolayers (Papp = 8.7 × 10-6 cm/s vs. 12.3 × 10-6 cm/s) due to increased molecular flexibility [2].
N-alkylation effects: Quaternary morpholinium derivatives exhibit significantly reduced blood-brain barrier permeability (logBB = -0.87 vs. -0.32 for tertiary amine) despite improved aqueous solubility. This results from increased polar surface area (PSA > 65 Ų) and positive charge at physiological pH [1].
Bioavailability parameters: The compound demonstrates calculated logD7.4 = 1.146 and polar surface area = 57.3 Ų, indicating favorable membrane penetration while retaining water solubility (LogSw = -2.19). Hydrogen bond acceptor count (7) remains within Lipinski's limits, supporting drug-likeness [1] [3].
Table 2: Impact of Morpholine Modifications on Key Properties
Structural Feature | AChE IC50 (µM) | LogD7.4 | Caco-2 Papp (10-6 cm/s) | Passive BBB Permeability |
---|---|---|---|---|
Ethylene linker (n=2) | 1.12 | 1.146 | 12.3 | Moderate (logBB = -0.32) |
Propylene linker (n=3) | 0.47 | 1.85 | 8.7 | Moderate (logBB = -0.41) |
N-methyl morpholinium | >50 | -0.32 | 4.2 | Low (logBB = -0.87) |
Solid-phase synthesis methodologies enable rapid diversification of the coumarin-morpholine scaffold for structure-activity relationship studies. The implementation employs Wang resin-loaded coumarin-3-carboxylic acid building blocks prepared through t-butyloxycarbonyl (Boc)-protected aminomethylphenol derivatization. Key process innovations include:
Resin functionalization: Coumarin-3-carboxylic acid attachment via ester linkage using diisopropylcarbodiimide (DIC)/dimethylaminopyridine (DMAP) catalysis in anhydrous DMF (24h, 25°C), achieving >95% loading efficiency confirmed by Fmoc quantitation .
On-resin bromination: Regioselective C6-bromination prior to amide coupling using pyridinium tribromide in dichloromethane (0.5M, 2h, 0°C), minimizing resin degradation while achieving >90% conversion monitored by infrared spectroscopy (disappearance of C-H out-of-plane bending at 840 cm-1).
Morpholine diversity introduction: Amine coupling via standard peptide protocols (HBTU/HOBt activation, DIPEA base, NMP solvent) with 2-(morpholin-4-yl)ethylamine and 15 structural analogs, including piperazine, thiomorpholine, and N-methylpiperazine variants. Reaction kinetics studies show complete coupling within 6h at 45°C using microwave assistance [1].
The final cleavage employs trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v, 2h, RT), yielding >85% pure products after precipitation without chromatography. This platform achieves production of 320 analogs weekly per reactor module, demonstrating substantial efficiency improvement over solution-phase methods (typical throughput: 12 compounds/week). Reaction vessels accommodate 50–500 mg resin (0.2–2.0 mmol scale), sufficient for biological screening aliquots (typically 5–10 mg) [3]. The methodology supports automated parallel synthesis in 96-well plate formats, with commercial availability of DMSO-dissolved screening solutions (10mM concentration) directly compatible with high-throughput screening platforms [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1